

## Physical and chemical properties of Carbofurand3 analytical standard

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Compound of Interest

2,2-Dimethyl-2,3-dihydro-1
Compound Name:

benzofuran-7-yl

(~2~H\_3\_)methylcarbamate

Cat. No.:

B020933

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# An In-depth Technical Guide to Carbofuran-d3 Analytical Standard

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and metabolic pathways of Carbofuran-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data and experimental protocols to facilitate its use as an analytical standard.

## **Core Physical and Chemical Properties**

Carbofuran-d3 is the deuterated isotopologue of Carbofuran, a broad-spectrum carbamate insecticide. The introduction of three deuterium atoms on the N-methyl group results in a molecular weight increase of approximately 3 amu compared to the parent compound. While many physical properties of Carbofuran-d3 are not extensively documented, they are expected to be very similar to those of unlabeled Carbofuran. The primary difference lies in their mass, which is fundamental for its use as an internal standard in mass spectrometry-based analytical methods.[1]

It is important to note that deuteration can lead to minor changes in physical properties such as boiling point, melting point, and vapor pressure due to the change in bond vibrational energy.[2]



However, for the purposes of its use as an internal standard in chromatographic methods, its retention time is nearly identical to that of the unlabeled compound.[3]

Table 1: General Properties of Carbofuran-d3

Property	Value	Source(s)
Chemical Name	N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7- benzofuranyl ester	[4]
Synonyms	BAY 70143-d3, Furadan-d3	[4]
CAS Number	1007459-98-4	[4]
Molecular Formula	C12H12D3NO3	[4]
Molecular Weight	224.3 g/mol	[4]
Appearance	Solid	-
Purity	≥99% deuterated forms (d1-d3)	[4]

Table 2: Physicochemical Properties of Unlabeled Carbofuran

Property	Value	Source(s)
Melting Point	153-154 °C	[5]
Boiling Point	Decomposes before boiling	-
Vapor Pressure	$3.1 \times 10^{-7} \text{ mbar (at 20 °C)}$	[5]
Solubility	Water: 320 mg/L (at 25 °C)	[5]
Chloroform: Slightly soluble	[4]	_
Methanol: Slightly soluble when heated	[4]	
log Kow	2.32	[5]



#### **Synthesis**

The synthesis of Carbofuran-d3 follows the same general pathway as unlabeled Carbofuran, with the key difference being the use of a deuterated reagent. The final step in the synthesis of Carbofuran is the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate.[6][7][8] To produce Carbofuran-d3, deuterated methyl-d3 isocyanate (CD<sub>3</sub>NCO) is used in this final step.

## **Experimental Protocols**

Carbofuran-d3 is primarily used as an internal standard in the quantitative analysis of Carbofuran in various matrices, such as environmental samples and agricultural products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective analytical approach.[9][10]

## QuEChERS Method for Carbofuran Analysis using Carbofuran-d3 Internal Standard

This protocol is adapted from the method described by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[9][10]

- 1. Sample Preparation and Extraction:
- Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add a known concentration of Carbofuran-d3 internal standard solution.
- Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Shake vigorously for 1 minute and then centrifuge.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot of the supernatant from the extraction step.



- Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex for 30 seconds and then centrifuge.
- 3. Analysis by LC-MS/MS:
- Take the final cleaned-up extract for injection into the LC-MS/MS system.
- The separation is typically performed on a C18 reversed-phase column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for both Carbofuran and Carbofuran-d3.

The use of Carbofuran-d3 as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of Carbofuran residues.[11]

#### **Signaling and Metabolic Pathways**

Carbofuran, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme.[4] AChE is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The metabolism of Carbofuran in mammals primarily occurs in the liver and involves several enzymatic reactions, including oxidation and hydrolysis.[12] The major metabolic pathway involves the oxidation of the furan ring to produce 3-hydroxycarbofuran, which can be further oxidized to 3-ketocarbofuran.[13] Hydrolysis of the carbamate ester bond leads to the formation of carbofuran phenol.[12]

Below are Graphviz diagrams illustrating the workflow of the QuEChERS method and the metabolic pathway of Carbofuran.

QuEChERS Experimental Workflow Metabolic Pathway of Carbofuran



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